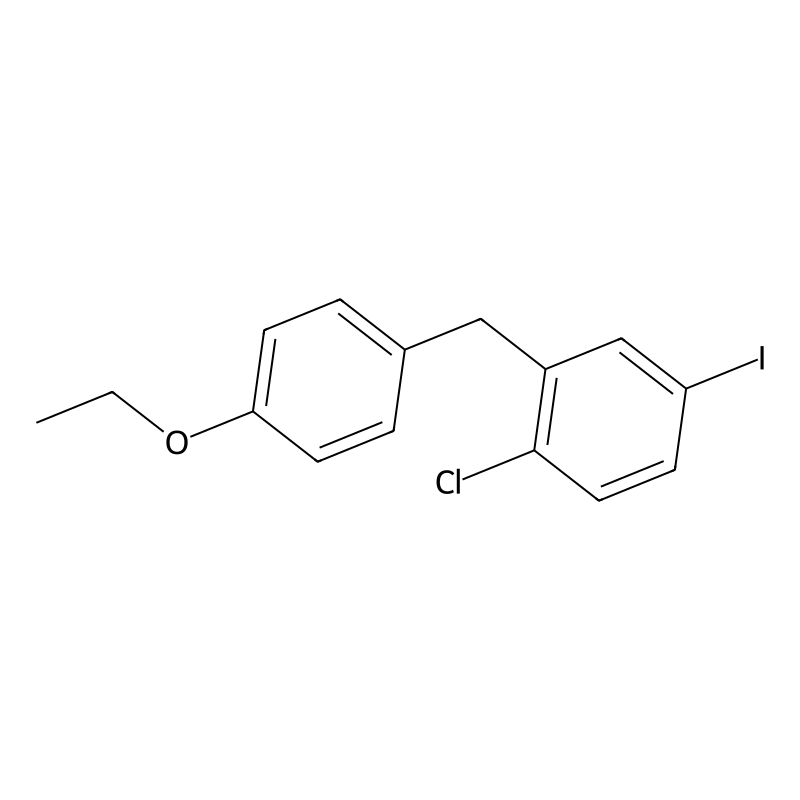

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is an organic compound with the molecular formula C₁₅H₁₄ClIO. It features a chloro and an iodo substituent on a benzene ring, along with a 4-ethoxybenzyl group. This compound is notable for its structural complexity, which allows it to participate in various

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene itself does not have a known mechanism of action. It serves as a building block for Dapagliflozin, which acts as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. SGLT2 is a protein in the kidneys that reabsorbs glucose from urine back into the bloodstream. Dapagliflozin blocks this reabsorption, leading to increased glucose excretion in the urine and lower blood sugar levels [].

Precursor in Pharmaceutical Synthesis

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene serves as a precursor in the synthesis of Dapagliflozin, a medication belonging to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. Source: National Institutes of Health: )

SGLT2 inhibitors function by blocking the reabsorption of glucose (sugar) by the kidneys, leading to its excretion in the urine and lowering blood sugar levels. Source: Mayo Clinic:

Research Applications

While 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene itself is not a pharmaceutical drug, it has potential applications in various scientific research areas due to its chemical properties. These potential applications include:

- Organic synthesis: As a building block for the synthesis of other complex organic molecules with diverse functionalities. Source: American Chemical Society:

- Material science: As a precursor for the development of novel functional materials with specific electronic or optical properties.

- Medicinal chemistry: As a starting material for the exploration and design of new therapeutic agents beyond SGLT2 inhibitors.

The reactivity of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene primarily involves nucleophilic substitution reactions. The presence of both chlorine and iodine makes it susceptible to nucleophilic attack, where the halogen can be displaced by various nucleophiles. For example, the compound can undergo reactions to form derivatives that are useful in pharmaceutical applications, such as in the synthesis of dapagliflozin, a sodium-glucose transporter 2 inhibitor .

While specific biological activity data for 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene is limited, its structural features suggest potential pharmacological properties. Compounds with similar structures have been studied for their effects on glucose metabolism and diabetes management, particularly through their role as sodium-glucose transporter inhibitors. The iodo and chloro substituents may influence the compound's interaction with biological targets, enhancing its efficacy in medicinal chemistry .

The synthesis of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene typically involves multi-step processes that include:

- Nucleophilic Substitution: Starting from suitable precursors, nucleophilic substitution reactions are employed to introduce the chloro and iodo groups.

- One-Pot Reactions: Recent advancements have led to one-pot synthesis methods that improve efficiency and reduce by-products. For instance, a method has been developed that avoids acetonitrile as a solvent, thus minimizing impurities .

- Reduction Steps: The synthesis may also involve reduction processes to achieve desired functional groups.

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene has applications primarily in pharmaceutical chemistry. Its derivatives are utilized in the development of drugs targeting metabolic disorders, particularly diabetes. The compound serves as an intermediate in synthesizing dapagliflozin, which is significant in managing blood glucose levels in diabetic patients .

Interaction studies for 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene typically focus on its binding affinity to sodium-glucose transporters and other related proteins. Research indicates that compounds with similar structures can modulate glucose uptake in cells, suggesting potential therapeutic benefits in diabetes management. Further studies are needed to elucidate the specific interactions and mechanisms at play.

Several compounds share structural similarities with 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene, including:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Bromine instead of iodine | Intermediate for dapagliflozin synthesis |

| 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene | Different ethoxy position | Potentially different biological activity |

| 1-Iodo-2-(4-methoxybenzyl)-4-chlorobenzene | Methoxy group instead of ethoxy | Variation in electronic properties |

These compounds highlight the uniqueness of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene due to its specific halogen substitutions and the ethoxy group’s position, which may influence its reactivity and biological activity differently than its analogs.

Halogenated aromatic compounds constitute a fundamental class of chemicals in organic chemistry, characterized by the presence of one or more halogen atoms (chlorine, fluorine, bromine, iodine) attached to a benzene ring. The development of electrophilic aromatic halogenation reactions has been pivotal in expanding the synthetic toolkit for introducing halogens onto aromatic systems. These reactions, typically requiring Lewis acid catalysts such as AlCl₃, FeCl₃, FeBr₃, or ZnCl₂ for less reactive substrates, enable the formation of carbon-halogen bonds that serve as valuable handles for further functionalization. Within this broader context, 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene represents a sophisticated example of a dihalogenated aromatic compound containing both chlorine and iodine substituents on a benzene ring, along with an ethoxybenzyl group that imparts additional functionality.

Position in Contemporary Synthetic Organic Research

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene has gained significant attention in contemporary synthetic organic chemistry due to its versatility as a building block in the construction of complex molecular scaffolds. Its structural features—specifically the differential reactivity of the chlorine and iodine substituents—make it an ideal candidate for selective transformations in multi-step organic synthesis pathways. Researchers frequently utilize this compound as a key intermediate in pharmaceutical synthesis routes, particularly in the development of antidiabetic medications. The compound's importance is underscored by its commercial availability from multiple chemical suppliers worldwide, highlighting its practical utility in both academic and industrial research settings.

Structural Significance in Medicinal Chemistry

From a medicinal chemistry perspective, 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene possesses several structural attributes that render it valuable in drug development. The presence of halogen substituents contributes to the compound's lipophilicity, potentially enhancing membrane permeability of derived pharmaceutical agents. Additionally, these halogens can participate in halogen bonding—a type of non-covalent interaction increasingly recognized for its importance in drug-target binding. Most notably, this compound serves as a crucial intermediate in the synthesis of Ipragliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes. The strategic positioning of the functional groups within 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene facilitates the construction of the complex structural framework required for SGLT2 inhibitory activity.

Research Evolution and Current Scientific Focus

The scientific interest in 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene has evolved significantly over recent years, driven primarily by advancements in synthetic methodologies and expanding applications in pharmaceutical development. Current research focuses on optimizing synthetic routes to this compound, with emphasis on improving yield, reducing environmental impact, and enhancing scalability for industrial production. Additionally, researchers are exploring the compound's potential applications beyond its established role in Ipragliflozin synthesis, investigating its utility in developing other therapeutic agents. The continuing refinement of synthetic approaches to 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene reflects broader trends in organic chemistry toward more efficient, selective, and sustainable processes.

Carbon-halogen bond activation represents a fundamental process in organometallic chemistry, encompassing multiple mechanistic pathways that depend critically on the metal catalyst, substrate structure, and reaction conditions. The activation of C-X bonds in 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene proceeds through several distinct mechanisms, each characterized by specific orbital interactions and energy requirements.

The most prevalent mechanism involves oxidative addition, wherein the metal center formally increases its oxidation state by two units while inserting into the C-X bond. This process is governed by the interaction between the metal's d-orbitals and the σ*(C-X) antibonding orbital of the substrate. The strength of this interaction is inversely related to the bond dissociation energy, explaining the observed reactivity order: C-I (234 kJ/mol) > C-Br (293 kJ/mol) > C-Cl (351 kJ/mol) > C-F (452 kJ/mol).

For palladium-catalyzed systems, two distinct mechanistic pathways have been identified through computational studies. The three-centered concerted mechanism predominates when monoligated palladium(0) complexes are employed, with 12-electron PdL species showing substantially higher reactivity than their 14-electron PdL2 counterparts. This mechanism involves simultaneous formation of the Pd-C bond and cleavage of the C-X bond, proceeding through a cyclic transition state where the halogen atom bridges the carbon and palladium centers.

Alternatively, the nucleophilic displacement mechanism becomes favorable for coordinatively saturated palladium complexes or when specific substituent patterns are present. This pathway involves initial coordination of the aryl halide to the metal center, followed by nucleophilic attack of the metal on the carbon atom with concurrent departure of the halide. The choice between these mechanisms is influenced by ligand electronics, sterics, and the nature of the leaving group.

Recent theoretical investigations have revealed the existence of a trimolecular homolytic combination mechanism for alkyl halides in bimetallic Ni/Co systems. This process utilizes the σ(C-X) bonding orbital rather than the antibonding orbital, representing a fundamentally different approach to C-X activation. The mechanism involves three molecular entities and results in simultaneous formation of Co-C and Ni-halogen bonds through homolytic cleavage of the C-X bond.

| Mechanism Type | Energy Barrier Trend | Key Orbital Interactions | Preferred Substrates |

|---|---|---|---|

| Three-Centered Concerted | I < Br < Cl < F | σ*(C-X) ← dπ(metal) | Aryl halides with Pd(0) |

| Nucleophilic Displacement | Ligand-dependent | HOMO-LUMO interactions | Heteroaryl pseudohalides |

| Trimolecular Homolytic | Adjustable via metal bonds | σ(C-X) participation | Alkyl halides (Ni/Co) |

Orbital Interaction Theory in Halogenated Aromatics

The theoretical framework governing C-X bond activation in halogenated aromatic systems is fundamentally rooted in molecular orbital theory, particularly the interaction between frontier orbitals of the catalyst and substrate. For 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, the electronic structure is characterized by the presence of both σ*(C-X) antibonding orbitals and aromatic π-system orbitals that can participate in bonding interactions.

The σ(C-X) antibonding orbitals serve as the primary electron acceptors during oxidative addition processes. These orbitals are characterized by nodes between the carbon and halogen atoms, with electron density concentrated in regions anti-bonding with respect to the C-X bond. The energy of these orbitals decreases in the order σ(C-F) > σ(C-Cl) > σ(C-Br) > σ*(C-I), directly correlating with the observed reactivity trends in metal-catalyzed activation reactions.

Computational studies using density functional theory methods have demonstrated that the σ* orbitals of arylic C-X bonds are positioned at lower energies compared to their aliphatic counterparts. This energy difference arises from the sp2 hybridization of the aromatic carbon, which stabilizes the antibonding orbital through enhanced s-character. The lower-lying σ* orbital facilitates more effective overlap with metal d-orbitals, resulting in stronger orbital interactions and reduced activation barriers for arylic substrates.

The aromatic π-system in 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene provides additional stabilization through resonance interactions. The delocalized π-electrons can participate in back-bonding interactions with the metal center, further stabilizing the oxidative addition transition state. This effect is particularly pronounced when electron-withdrawing substituents are present, as they lower the energy of the π* orbitals and enhance their electron-accepting capability.

Frontier molecular orbital analysis reveals that the HOMO-LUMO gap between the metal catalyst and the halogenated aromatic substrate is a critical determinant of reactivity. Smaller energy gaps facilitate charge transfer and orbital mixing, leading to stronger bonding interactions and lower activation barriers. The presence of the ethoxybenzyl substituent in the target compound modulates this gap through its electron-donating properties, influencing the overall reactivity profile.

| Orbital Type | Energy Characteristics | Role in Activation | Substituent Effects |

|---|---|---|---|

| σ*(C-X) Antibonding | Lower for arylic vs aliphatic | Primary electron acceptor | Stabilized by electron-withdrawing groups |

| σ(C-X) Bonding | High energy when occupied | Limited role except in special mechanisms | Minimal direct influence |

| π Aromatic Orbitals | Delocalized, variable energy | Back-bonding stabilization | Modulated by substituent electronics |

| Metal d-Orbitals | Variable, ligand-dependent | Electron donor to σ*(C-X) | Controlled by ligand field strength |

Palladium-Mediated Transformations

Palladium-catalyzed transformations involving 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene follow the canonical three-step catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. The efficiency of these transformations is governed by the relative rates of each elementary step, with oxidative addition typically serving as the rate-determining step for aryl halide substrates.

The oxidative addition of aryl halides to palladium(0) complexes proceeds through a two-electron process, resulting in the formation of arylpalladium(II) halide intermediates. For 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, the presence of both chlorine and iodine substituents creates the possibility for regioselective activation. The significantly weaker C-I bond (234 kJ/mol vs 351 kJ/mol for C-Cl) ensures preferential activation of the iodo-substituted position under kinetic control.

Mechanistic studies utilizing electrochemical methods have quantified the rate constants for oxidative addition of various aryl halides to palladium complexes. Phenyl iodide exhibits a half-life of approximately 80 milliseconds when reacting with electrogenerated palladium(0) species, while the corresponding bromide and chloride derivatives show progressively longer half-lives of ~300 ms and ~2000 ms, respectively. These data directly reflect the bond strength differences and provide quantitative support for the observed reactivity trends.

The coordination environment around palladium significantly influences the oxidative addition kinetics. Computational studies have demonstrated that 12-electron monoligated palladium complexes exhibit substantially higher reactivity than their 14-electron bisligated counterparts. This effect arises from reduced steric hindrance and enhanced electrophilicity of the metal center in the coordinatively unsaturated species.

Transmetalation represents the second key step in palladium-catalyzed cross-coupling reactions. This process involves the transfer of an organic group from an organometallic reagent to the arylpalladium halide intermediate. The rate of transmetalation is influenced by the nature of the organometallic partner, with organoborates, organostannanes, and organozinc reagents showing different kinetic profiles. The presence of additives such as bases or coordinating ligands can dramatically accelerate this step by facilitating the formation of more reactive intermediate complexes.

Reductive elimination completes the catalytic cycle by forming the C-C bond between the transferred organic group and the aryl fragment, while regenerating the palladium(0) catalyst. This step is generally favored thermodynamically but can become rate-limiting when sterically demanding substituents are present or when the electronic properties of the organic fragments are mismatched.

| Catalytic Step | Typical Rate Constants | Controlling Factors | Optimization Strategies |

|---|---|---|---|

| Oxidative Addition | 10^3 - 10^6 M^-1s^-1 | C-X bond strength, metal coordination | Use electron-poor ligands, coordinatively unsaturated Pd |

| Transmetalation | 10^1 - 10^4 M^-1s^-1 | Organometallic nucleophilicity | Add activating bases, use chelating ligands |

| Reductive Elimination | 10^2 - 10^5 s^-1 | Steric and electronic match | Employ bulky ligands, optimize electronics |

Electronic Effects of Ethoxybenzyl Substituents

The ethoxybenzyl substituent in 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene exerts significant electronic effects that influence both the thermodynamics and kinetics of C-X bond activation processes. This substituent operates through a combination of inductive and resonance effects, characterized by weak electron-withdrawal through the sigma framework (+I effect) and moderate electron-donation through the π-system (+R effect).

The ethoxy group (-OEt) attached to the benzyl moiety contributes electron density through resonance involving the oxygen atom's lone pairs. These lone pairs can delocalize into the aromatic π-system, increasing the electron density at the ortho and para positions relative to the ethoxy substituent. This electronic enrichment enhances the nucleophilicity of the aromatic ring and can facilitate interactions with electrophilic metal centers during the initial coordination phases of catalytic cycles.

Computational analyses using density functional theory methods have revealed that alkyl substituents, including benzyl groups, exhibit a σ-withdrawing, π-donating electronic pattern (-I+R). This seemingly counterintuitive effect arises from hyperconjugative interactions between the C-H bonds of the alkyl group and the π-system of the aromatic ring. The net result is a moderate electron-donating effect that stabilizes positive charge development in the aromatic system.

The positioning of the ethoxybenzyl group at the 2-position relative to the chloro substituent creates specific steric and electronic environments that influence regioselectivity in metal-catalyzed reactions. The electron-donating character of this substituent preferentially stabilizes the formation of carbocationic intermediates at adjacent positions, potentially directing electrophilic attack toward the 3-position of the aromatic ring.

Quantitative structure-activity relationship studies have demonstrated that the electronic effects of ethoxybenzyl substituents can be parameterized using Hammett substituent constants. The ethoxy group exhibits a σ_para value of approximately -0.24, indicating moderate electron-donating capability. When incorporated into benzyl substituents, this effect is attenuated by the intervening methylene group but remains significant enough to influence reaction outcomes.

The interaction between the ethoxybenzyl substituent and halogen atoms creates complex electronic environments that can be analyzed through molecular orbital calculations. The electron-donating character of the ethoxybenzyl group partially compensates for the electron-withdrawing effects of the halogen substituents, leading to more balanced electronic distributions and potentially enhanced reactivity toward certain classes of electrophiles.

| Electronic Parameter | Ethoxy Group | Benzyl Group | Combined Effect |

|---|---|---|---|

| Inductive Effect (σ_I) | -0.31 | -0.07 | -0.15 (attenuated) |

| Resonance Effect (σ_R) | +0.07 | +0.02 | +0.04 (extended) |

| Net Hammett Constant | -0.24 | -0.05 | -0.11 (moderate donor) |

| HOMO Energy Shift | +0.3 eV | +0.1 eV | +0.2 eV (stabilizing) |

Mechanistic Studies of Dehalogenation Side Reactions

Dehalogenation side reactions represent significant competing pathways in metal-catalyzed transformations of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, potentially reducing yields and complicating product purification. These unwanted processes encompass multiple mechanistic manifolds, including hydrodehalogenation, reductive dehalogenation, and radical-mediated pathways.

Hydrodehalogenation constitutes the most commonly encountered side reaction, involving the formal replacement of the C-X bond with a C-H bond through the addition of molecular hydrogen or hydrogen-donating species. This process typically proceeds through heterogeneous catalysis on metal surfaces, with palladium being particularly active for this transformation. The mechanism involves dissociative adsorption of hydrogen on the metal surface, followed by nucleophilic attack of surface hydrides on the adsorbed aryl halide.

Kinetic studies of hydrodehalogenation reactions have revealed that the rate order follows the same trend as oxidative addition: C-I > C-Br > C-Cl > C-F. This correlation arises from the shared dependence on C-X bond strength, with weaker bonds being more susceptible to both catalytic processes. The reaction rates are typically first-order in aryl halide concentration and half-order in hydrogen pressure, consistent with a Langmuir-Hinshelwood mechanism involving competitive adsorption.

Reductive dehalogenation represents another significant competing pathway, particularly when strong reducing agents or low-valent metal complexes are present in the reaction medium. This process can proceed through single-electron transfer mechanisms, resulting in the formation of aryl radicals that subsequently abstract hydrogen atoms from the solvent or other hydrogen-donating species. The propensity for reductive dehalogenation correlates with the reduction potential of the aryl halide, with electron-deficient aromatics being more susceptible to this pathway.

β-Hydride elimination side reactions can occur when alkyl chains containing β-hydrogen atoms are present in the substrate or reaction products. Although 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene contains a benzyl group with available β-hydrogens, this process is typically less favorable due to the stability of the benzylic system. However, under strongly basic conditions or at elevated temperatures, elimination reactions can compete with desired cross-coupling processes.

Proto-dehalogenation represents a mechanistically distinct pathway involving protonation of the metal-carbon bond in organometallic intermediates, leading to the formation of the corresponding hydrocarbon and metal halide species. This process is particularly problematic in protic solvents or when acidic impurities are present. The rate of proto-dehalogenation depends on the basicity of the organometallic intermediate and the acidity of the proton source.

Prevention strategies for dehalogenation side reactions focus on controlling the reaction environment and optimizing catalyst systems. The use of inert atmospheres prevents hydrodehalogenation by excluding molecular hydrogen, while careful control of reduction potentials minimizes electron-transfer processes. Selection of appropriate ligands can modulate the electronic properties of metal catalysts to favor desired reaction pathways over competing dehalogenation processes.

| Dehalogenation Type | Mechanism | Rate Law | Prevention Strategy |

|---|---|---|---|

| Hydrodehalogenation | Surface-catalyzed H2 addition | Rate ∝ [ArX]^1[H2]^0.5 | Exclude H2, use inert atmosphere |

| Reductive Dehalogenation | Single-electron transfer | Rate ∝ [ArX][Reducing agent] | Control reduction potential |

| β-Hydride Elimination | Base-catalyzed elimination | Rate ∝ [ArX][Base] | Use substrates without β-H |

| Proto-dehalogenation | Protonation of M-C bond | Rate ∝ [M-C][H+] | Use aprotic solvents |

Quantum Chemical Explorations of Arylic Carbon-Substituent Bond Activation

Quantum chemical investigations of arylic carbon-substituent bond activation in systems related to 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene have provided fundamental insights into the electronic factors governing reactivity and selectivity. These computational studies, primarily employing density functional theory methods, have revealed the critical role of orbital interactions and electronic structure in determining activation barriers and reaction pathways.

The application of relativistic density functional theory calculations using the ZORA (Zeroth Order Regular Approximation) method has been essential for accurately describing the electronic structure of heavy halogen atoms, particularly iodine. These calculations have demonstrated that arylic C-X bonds exhibit consistently lower activation barriers compared to their aliphatic counterparts, with the difference attributed to the lower energy of the σ*(C-X) antibonding orbitals in sp2-hybridized systems.

Activation strain model analyses have provided detailed mechanistic insights by decomposing the activation energy into strain and interaction components. For arylic C-X bond activation, the strain energy associated with substrate deformation during the oxidative addition process represents a major component of the total activation barrier. The strain is minimized for weaker C-X bonds, explaining the preferential activation of C-I over C-Br and C-Cl bonds.

Energy decomposition analysis has quantified the various contributions to the metal-substrate interaction during C-X bond activation. Electrostatic interactions provide the largest stabilizing contribution, followed by orbital interactions and dispersion forces. The orbital interaction component is dominated by charge transfer from the metal d-orbitals to the σ*(C-X) antibonding orbitals, with the strength of this interaction correlating directly with the reactivity trends observed experimentally.

Computational exploration of potential energy surfaces has revealed multiple pathways for C-X bond activation, with the relative energies of these pathways depending on the specific metal catalyst and ligand environment. For palladium-catalyzed systems, the three-centered concerted mechanism typically represents the lowest-energy pathway, while alternative mechanisms such as nucleophilic displacement become competitive under specific conditions.

Natural bond orbital analysis has provided insights into the electronic changes occurring during bond activation processes. The population of σ*(C-X) orbitals increases significantly during the approach of the metal catalyst, while corresponding depopulation of σ(C-X) bonding orbitals signals the progressive weakening of the carbon-halogen bond. These population changes serve as sensitive indicators of reaction progress and can be used to characterize transition state structures.

Transition state optimization calculations have revealed the geometric requirements for efficient C-X bond activation. The optimal approach angle for metal insertion into arylic C-X bonds typically ranges from 90-120 degrees, with deviations from this range resulting in increased activation barriers. The presence of substituents can influence these geometric preferences through steric and electronic effects.

| Computational Method | Key Findings | Applications | Accuracy Level |

|---|---|---|---|

| ZORA-DFT | σ* orbital energies control reactivity | Heavy atom systems | ±2-5 kcal/mol |

| Activation Strain Model | Strain dominates activation barriers | Systematic catalyst design | ±1-3 kcal/mol |

| Energy Decomposition | Electrostatic interactions are largest | Understanding bonding | Qualitative |

| NBO Analysis | Charge transfer quantification | Electronic structure analysis | Quantitative |

XLogP3

Wikipedia

Dates

Explore Compound Types